2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate
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Overview
Description
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is a complex organic compound that features a combination of indole, furan, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the furan ring, and finally the esterification with 4-fluorobenzoic acid.
Indole Derivative Synthesis: The indole derivative can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Furan Ring Formation: The furan ring can be constructed through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan moieties.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the indole nitrogen and the aromatic rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde, while reduction of the carbonyl groups can yield the corresponding alcohols .
Scientific Research Applications
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in cancer, inflammation, and infectious diseases.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s properties may be exploited in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-carboxaldehyde and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Furan Derivatives: Compounds like furan-2-carboxylic acid and 2-furoic acid share the furan ring and are used in similar synthetic applications.
Benzoate Derivatives: Compounds such as methyl 4-fluorobenzoate and ethyl benzoate share the benzoate ester functionality and are used in various industrial applications.
Uniqueness
What sets 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate apart is its combination of three distinct moieties (indole, furan, and benzoate) in a single molecule.
Properties
Molecular Formula |
C26H18FNO4 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C26H18FNO4/c1-2-28-15-17(20-5-3-4-6-22(20)28)13-24-25(29)21-12-11-19(14-23(21)32-24)31-26(30)16-7-9-18(27)10-8-16/h3-15H,2H2,1H3/b24-13+ |
InChI Key |
QOXRAPBNUSXXMI-ZMOGYAJESA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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